molecular formula C7H6FN3 B1442056 4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190322-89-4

4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B1442056
M. Wt: 151.14 g/mol
InChI Key: WYAKZOQASHGXRG-UHFFFAOYSA-N
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Description

“4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

The synthesis of “4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine” and its derivatives involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine” includes a pyrrole ring and a pyrazine ring . Docking studies have been conducted to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .

Scientific Research Applications

Synthesis Techniques

  • 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been synthesized from 1H-pyrrolo[2,3-b]pyridine N-oxide using regioselective fluorination methods like the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).

Molecular Docking and QSAR Studies

  • Docking and QSAR studies have been performed on derivatives of 4-fluoro-1H-pyrrolo[2,3-b]pyridin, such as 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, to analyze their molecular features contributing to high inhibitory activity as c-Met kinase inhibitors (Caballero et al., 2011).

Radiopharmaceutical Synthesis and Applications

  • A simplified synthesis method for [18 F]MK-6240, a derivative of 4-fluoro-1H-pyrrolo[2,3-c]pyridin, has been developed for PET imaging of neurofibrillary tangles in Alzheimer's disease (Hopewell et al., 2019).
  • The cGMP production of [18 F]MK-6240, another derivative of 4-fluoro-1H-pyrrolo[2,3-c]pyridin, demonstrates its potential as a PET radiopharmaceutical for detecting human neurofibrillary tangles, a key feature in Alzheimer's disease (Collier et al., 2017).

Novel Derivative Synthesis

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a derivative of 4-fluoro-1H-pyrrolo[2,3-b]pyridin, has been described, highlighting its pharmaceutical intermediate potential (Wang et al., 2006).

Future Directions

The future directions for “4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine” involve the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This research will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAKZOQASHGXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272592
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

CAS RN

1190322-89-4
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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